Product packaging for syringomycin(Cat. No.:CAS No. 11140-67-3)

syringomycin

Numéro de catalogue: B1172496
Numéro CAS: 11140-67-3
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Description

Syringomycin is a necrosis-inducing, cyclic lipodepsinonapeptide phytotoxin secreted by the plant pathogen Pseudomonas syringae pv. syringae and serves as a key virulence determinant in plant-pathogen interactions . Its primary mechanism of action involves integrating into the plasma membrane, where it exhibits potent biosurfactant properties and forms voltage-gated, cation-selective ion channels . This activity triggers a cascade of physiological events, including a rapid K+ efflux and a concurrent Ca2+ influx, which disrupts the transmembrane ion gradient and membrane potential . At higher concentrations, the surfactant activity can contribute to membrane dissolution, while pore formation leads to colloid-osmotic lysis and ultimately, plant cell death . This ion channel-forming activity is a key area of research, as this compound E creates pores with an estimated radius of 0.6 to 1.0 nm, which are permeable to both monovalent and divalent cations . The compound is also a potent antifungal agent, exhibiting growth inhibition against a range of fungi, including Saccharomyces cerevisiae and Geotrichum candidum . As such, it is an essential research tool for studying plant-pathogen interactions, fungal cell biology, and the biophysics of pore-forming peptides in model lipid membranes. This compound E, a specific form of the toxin, has a molecular formula of C53H85ClN14O17 and a molecular weight of 1225.78 g/mol .

Propriétés

Numéro CAS

11140-67-3

Formule moléculaire

C6H2BrD3

Origine du produit

United States

Structural Elucidation and Chemical Biology of Syringomycin

Primary Structure Determination Methodologies

Determining the primary structure of syringomycin involved a combination of spectroscopic and chemical techniques. Early studies utilized methods such as 1D and 2D 1H- and 13C-NMR spectroscopy, Fast Atom Bombardment Mass Spectrometry (FAB-MS), and various chemical and enzymatic reactions to decipher the amino acid sequence and linkages nih.gov. HPLC analysis was also employed in the isolation and characterization process tandfonline.compsu.edu.

Identification of Core Peptide Macrocycle

The core of this compound is a nonapeptide macrocycle. Structural analysis established the amino acid sequence of this compound E, a major form, as Ser-Ser-Dab-Dab-Arg-Phe-Dhb-4(Cl)Thr-3(OH)Asp nih.govresearchgate.net. The macrocyclic ring is formed by a lactone linkage between the beta-carboxyl group of the C-terminal 3-hydroxyaspartic acid and the hydroxyl group of the N-terminal serine residue nih.gov. This cyclic nature is crucial for its biological activity beilstein-journals.org.

Characterization of Associated Fatty Acyl Moieties

A significant feature of this compound is the presence of a β-hydroxy fatty acid tail attached to the N-terminal serine residue via an amide bond nih.govnih.gov. Different forms of this compound vary in the length and structure of this fatty acid. For instance, this compound E is typically acylated with 3-hydroxydodecanoic acid, while this compound A1 and G are associated with 3-hydroxydecanoic acid and 3-hydroxytetradecanoic acid, respectively nih.govresearchgate.net. The fatty acid moiety is essential for the interaction of this compound with biological membranes usu.eduontosight.ai.

Stereochemical Analysis and Chirality of Amino Acid Residues

The stereochemistry of the amino acid residues in this compound is a critical aspect of its structure and function. This compound contains a mix of L- and D-amino acids, as well as unconventional amino acids nih.gov.

Detection of D-Amino Acid Configurations

The presence of D-amino acids is a hallmark of nonribosomally synthesized peptides like this compound mdpi.comnih.gov. Studies have identified D-isomers of serine and 2,4-diaminobutyric acid (Dab) within the this compound structure nih.gov. While the exact mechanism for the incorporation of D-amino acids can vary in NRPS systems, some NRPS enzymes involved in this compound biosynthesis, like SyrE, have been shown to contain dual C/E domains that contribute to the conversion of L-amino acids to their D-forms mdpi.com.

Absolute Configuration Assignments

Determining the absolute configuration of the amino acid residues has been achieved through various methods, including chemical degradation followed by analysis using techniques like HPLC with precolumn derivatization with an optically active reagent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) tandfonline.comcnr.itresearchgate.net. These analyses have confirmed the presence of specific D-amino acids and the L-configuration for others, contributing to the complete stereochemical structure tandfonline.comcnr.it. For example, the first and second 2,4-diaminobutyric acid residues in this compound are thought to have D and L configurations, respectively tandfonline.com.

Unconventional Amino Acid Constituents

This compound is notable for the inclusion of several unconventional, non-proteinogenic amino acids within its peptide chain nih.govuchicago.edu. These unusual constituents contribute to the unique structural and biological properties of the molecule. Key unconventional amino acids found in this compound include 2,3-dehydroaminobutyric acid (Dhb), 3-hydroxyaspartic acid (3-OH-Asp), and 4-chlorothreonine (B1147533) (4-Cl-Thr) nih.govnih.gov. These are often located at the C-terminal portion of the peptide nih.gov. The presence of these modified amino acids is indicative of the nonribosomal nature of this compound biosynthesis, which involves multifunctional synthetases capable of incorporating such residues nih.gov. For instance, 4-chlorothreonine is generated by the chlorination of L-threonine tethered to the thiolation domain of the enzyme SyrB1 by the non-heme Fe(II) halogenase SyrB2 mdpi.comuchicago.edu. The hydroxylation of aspartic acid at the eighth position to form L-threo-β-hydroxyaspartyl is catalyzed by SyrP, a non-heme iron hydroxylase nih.govnih.gov.

Here is a summary of some of the amino acid constituents and their configurations in this compound, based on available data:

Amino AcidConfigurationPosition (in this compound E)NotesSource(s)
SerineL1, 2N-terminal serine is N-acylated nih.gov. nih.govresearchgate.net
2,4-Diaminobutyric AcidD, L3, 4Thought to be D and L respectively tandfonline.com. tandfonline.comnih.gov
ArginineL5 researchgate.net
PhenylalanineL6 researchgate.net
2,3-Dehydroaminobutyric AcidZ-form7Unsaturated amino acid tandfonline.com. tandfonline.comnih.govnih.gov
3-Hydroxyaspartic AcidL-threo8β-hydroxylated nih.govnih.gov. nih.govnih.govnih.govnih.gov
4-ChlorothreonineL-threo9Chlorinated amino acid tandfonline.com. tandfonline.comnih.govnih.gov

Characterization of 2,3-Dehydroaminobutyric Acid Derivatives

A notable unusual amino acid found in the this compound structure is 2,3-dehydroaminobutyric acid (Dhb). nih.govjmb.or.krmdpi.comapsnet.org This non-proteinogenic amino acid is a derivative of threonine, lacking two hydrogen atoms to form a double bond in the backbone. mdpi.compsu.edu Dhb is a component of a characteristic tetrapeptidyl sequence often found in syringomycins and related lipopeptides. nih.gov Its incorporation into the peptide chain during biosynthesis is facilitated by specific modules within the NRPS machinery. In the related syringopeptins, Dhb incorporation is linked to the SypA-M1 module, while in this compound, it is associated with the SyrE-M7 module. apsnet.orgapsnet.org

Elucidation of Hydroxylated Amino Acids (e.g., 3-Hydroxyaspartic Acid)

This compound also contains hydroxylated amino acids, prominently featuring 3-hydroxyaspartic acid (HyAsp), also known as beta-hydroxyaspartic acid. nih.govnih.govmdpi.compsu.edutandfonline.com Specifically, the L-threo diastereomer of 3-hydroxyaspartic acid is found at the eighth position in the peptide backbone of this compound E. researchgate.net The hydroxylation of aspartic acid at the beta-position is a post-translational modification catalyzed by specific enzymes during the NRPS assembly process. Research has identified SyrP, a non-heme iron hydroxylase, as the enzyme responsible for catalyzing the formation of the L-threo-3-hydroxyaspartic acid residue found in this compound. researchgate.net SyrP acts on aspartate tethered to the eighth module of the SyrE megasynthetase. researchgate.net Another enzyme, AspH, can catalyze the hydroxylation of free L-aspartate but produces the erythro diastereomer and is not involved in this compound biosynthesis. researchgate.net

Investigation of Halogenated Residues (e.g., 4-Chlorothreonine)

Another distinctive feature of this compound is the presence of halogenated amino acids, specifically 4-chlorothreonine (ClThr). nih.govuchicago.edunih.govpsu.edutandfonline.com This residue is located at the C-terminus and is involved in forming the macrocyclic lactone ring through an ester linkage to the N-terminal serine. nih.gov The chlorination of threonine to form 4-chlorothreonine is catalyzed by the enzyme SyrB2, an Fe2+/α-ketoglutarate-dependent halogenase. uchicago.edunih.govplos.orgresearchgate.net This enzyme acts on a threonine residue that is tethered to the thiolation domain of SyrB1, another enzyme in the this compound biosynthetic pathway. uchicago.eduresearchgate.net The aminoacyltransferase SyrC plays a role in shuttling the threonyl or chlorothreonyl residue between SyrB1 and SyrE, the large NRPS megasynthetase responsible for assembling the peptide chain. nih.govuchicago.edu The presence of the chlorine atom in 4-chlorothreonine is reported to be important for the biological activity of this compound. nih.gov

Here is a summary of some of the unusual amino acids found in this compound:

Unusual Amino AcidAbbreviationModification TypeLocation in this compound E
2,3-Dehydroaminobutyric acidDhbDehydrogenationPart of tetrapeptide motif
3-Hydroxyaspartic acidHyAspHydroxylationPosition 8
4-ChlorothreonineClThrHalogenationC-terminus (Position 9)

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies of this compound aim to understand how variations in its chemical structure influence its biological potency, particularly its phytotoxic and antifungal activities. dntb.gov.ua The amphipathic nature of this compound, arising from its hydrophobic fatty acid tail and polar peptide head, is crucial for its interaction with biological membranes and its surfactant properties. ontosight.aimdpi.comsigmaaldrich.com This interaction leads to the formation of pores in target cell membranes, disrupting ion gradients and ultimately causing cell death. wikipedia.orgnih.govsigmaaldrich.com

Role of Fatty Acid Chain Length and Saturation

Here is a table illustrating the fatty acid variations in common this compound forms:

This compound FormFatty Acid Tail
This compound A13-hydroxydecanoic acid
This compound E3-hydroxydodecanoic acid
This compound G3-hydroxytetradecanoic acid

Biosynthesis of Syringomycin

Nonribosomal Peptide Synthetase (NRPS) Pathway

The core machinery for syringomycin biosynthesis involves large, multimodular NRPS enzymes. academicjournals.org Unlike ribosomal peptide synthesis, NRPS systems can incorporate unusual amino acids and modifications into the growing peptide chain. mdpi.com

Architecture and Modularity of this compound Synthetase (Syr) Enzymes

The this compound synthetase system involves several proteins, including SyrB1, SyrB2, SyrC, and SyrE. academicjournals.orgacademicjournals.org Notably, the organization of the this compound synthetase does not strictly adhere to the co-linearity rule, which typically dictates that the order of amino acid-activating modules along the chromosome parallels the order of amino acids in the final peptide product. mdpi.comapsnet.orgnih.gov SyrE is a large megasynthetase composed of nine modules responsible for incorporating the first eight amino acids of this compound. mdpi.comnih.govuchicago.edu However, the ninth module of SyrE lacks an adenylation (A) domain. uchicago.edu The activation and loading of the final amino acid, L-threonine (which is subsequently modified to 4-chloro-L-threonine), is carried out by SyrB1, a separate enzyme with an adenylation and thiolation (T) didomain. academicjournals.orgacademicjournals.orgmdpi.comuchicago.edu This suggests that the terminal amino acid is transferred in trans from SyrB1 to the ninth thiolation domain of SyrE. uchicago.edu

Substrate Specificity and Activation Mechanisms within NRPS Modules

Each module within an NRPS enzyme is responsible for the recognition, activation, and incorporation of a specific amino acid. mdpi.comapsnet.org The adenylation (A) domain within each module is crucial for substrate specificity, selecting and activating a particular amino acid using ATP hydrolysis. academicjournals.orgoup.comacs.orgplos.org The activated amino acid is then attached to the thiolation (T) domain (also known as the peptidyl carrier protein, PCP) via a thioester linkage to a phosphopantetheine prosthetic group. academicjournals.orgacs.orgplos.orguniprot.org SyrB1, for instance, is highly specific for L-threonine, activating it and loading it onto its thiolation domain. uniprot.orgebi.ac.ukpnas.org The substrate specificity of A domains is determined by key residues within their binding pockets. acs.org

Key Biosynthetic Genes and Their Enzymatic Functions

Several genes within the syr gene cluster encode enzymes with specific roles in the biosynthesis and modification of this compound. academicjournals.orgresearchgate.net

SyrB1 and SyrB2: Roles in Threonine Processing and Halogenation

SyrB1 is a didomain protein containing adenylation (A) and thiolation (T) domains. academicjournals.orgpnas.org It is responsible for the activation and loading of L-threonine onto its thiolation domain. academicjournals.orgacademicjournals.orguniprot.orgebi.ac.ukpnas.org SyrB2 is a non-heme Fe(II)/α-ketoglutarate-dependent halogenase. pnas.orgnih.govrsc.orgrsc.orgpdbj.orgpnas.orgnih.gov SyrB2 catalyzes the monochlorination of the methyl group of L-threonine while it is tethered to the thiolation domain of SyrB1, producing 4-chloro-L-threonine-S-SyrB1. academicjournals.orgacademicjournals.orguchicago.edupnas.orgnih.govpnas.orgnih.gov This halogenation step is crucial for the full biological activity of this compound E. pnas.orgpnas.org Unlike some related enzymes, SyrB2 specifically catalyzes halogenation and not hydroxylation of saturated carbons. rsc.orgrsc.org

SyrC, SyrD, SyrE: Contributions to Peptide Assembly and Modification

SyrC functions as an aminoacyltransferase. uchicago.edunih.gov It is responsible for transferring the 4-chloro-L-threonine moiety from the thiolation domain of SyrB1 to the ninth thiolation domain of SyrE, facilitating the final elongation of the peptide chain. academicjournals.orguchicago.edunih.govnih.gov SyrC utilizes a catalytic nucleophile (Cys224) to form a thioester intermediate during this transfer. uchicago.edu SyrE is the large NRPS megasynthetase that incorporates the first eight amino acids of this compound. mdpi.comnih.govuchicago.edu SyrD is annotated as an ABC-type export protein and is required for the secretion of this compound from the bacterial cell. researchgate.netnih.govasm.orgusu.eduapsnet.org It is thought to be embedded in the cytoplasmic membrane and functions as an ATP-driven efflux pump. researchgate.netapsnet.org

SyrP: Enzymatic Mechanism of Aspartyl Hydroxylation

SyrP, initially annotated as a regulatory protein, has been identified as an aspartyl β-hydroxylase. nih.govnih.govacs.orgpnas.org SyrP is a non-heme mononuclear iron hydroxylase that acts on the aspartyl residue tethered to the eighth module of the SyrE megasynthetase. nih.govnih.govacs.orgpnas.org This hydroxylation reaction specifically yields the L-threo-3-OH-aspartate diastereomer, which is the form found in this compound. nih.govnih.govacs.org The activity of SyrP requires Fe(II) and α-ketoglutarate as cosubstrates, similar to other enzymes in this family. nih.gov Disruption of the syrP gene abolishes the production of mature this compound E, highlighting its essential role in the maturation process. nih.govnih.govacs.org SyrP is distinct from other aspartyl β-hydroxylases, such as AspH, which produces the L-erythro diastereomer. nih.govnih.govacs.org

Genetic Organization of the this compound Biosynthetic Gene Cluster (syr Cluster)

The genes responsible for this compound biosynthesis, regulation, and secretion are organized into a dedicated gene cluster, referred to as the syr cluster, located on the chromosome of P. syringae pv. syringae. okstate.edumdpi.com This cluster is often found adjacent to the syringopeptin (syp) gene cluster, and together they can form a genomic island. apsnet.orgresearchgate.netusda.govnih.govapsnet.orgapsnet.org

Physical Mapping and Genomic Localization

The syr and syp gene clusters are localized to an approximately 145-kb DraI fragment in P. syringae pv. syringae strain B301D. apsnet.orgresearchgate.netnih.gov The syr cluster itself encompasses a significant region of DNA, estimated to be around 37 kb to 55 kb in size, and is adjacent to the syp cluster, which is larger, approximately 74 kb to 80 kb. apsnet.orgresearchgate.netmdpi.comnih.gov Together, these clusters can represent about 2% of the P. syringae pv. syringae genome. usda.govapsnet.org

Identification and Arrangement of Biosynthesis, Regulation, and Secretion Genes

The syr gene cluster contains open reading frames (ORFs) predicted to encode proteins involved in the synthesis, secretion, and regulation of this compound. okstate.edu Key biosynthesis genes include syrB1, syrB2, syrC, and syrE, which encode nonribosomal peptide synthetases (NRPS). okstate.edumdpi.comapsnet.org SyrB1 contains an amino acid activation module characteristic of peptide synthetases and is involved in the recognition and activation of L-threonine. okstate.edu The syrE gene is notably large, approximately 28.4 kb, and encodes a large prokaryotic synthetase gene. apsnet.org Nine synthetase modules are associated with this compound biosynthesis, encoded by the syrB1 and syrE genes, which together encompass 30.2 kb of DNA. apsnet.org

Genes involved in regulation, such as syrP and salA, have been identified within the syr cluster. okstate.eduapsnet.orgresearchgate.netusda.govapsnet.orgapsnet.orgresearchgate.net The salA gene, in particular, encodes a regulatory element crucial for this compound production. researchgate.netnih.gov Expression of syr genes is controlled by the salA-syrF regulatory pathway, which is induced by plant signal molecules. usda.govpsu.edu A conserved promoter sequence, termed the syr-syp box, has been identified in the promoter regions of syr and syp genes and contributes to their coregulation. psu.edu

The syrD gene is involved in the secretion of this compound. okstate.eduapsnet.orgapsnet.orgapsnet.org Disruption of syrD can significantly reduce virulence. apsnet.org

The arrangement of these genes within the cluster is crucial for coordinated expression and function. While NRPS systems typically follow a colinearity rule where the gene order corresponds to the amino acid sequence in the peptide, this compound biosynthesis deviates slightly as syrB1 is located upstream of syrE. apsnet.org

Here is a summary of key genes in the syr cluster:

Gene LocusPredicted FunctionSize (approx.)
syrB1Nonribosomal peptide synthetase (Biosynthesis)-
syrB2Nonribosomal peptide synthetase (Biosynthesis)-
syrCBiosynthesis-
syrENonribosomal peptide synthetase (Biosynthesis)28.4 kb
syrDSecretion-
syrPRegulation-
salARegulation-

Comparative Genomics of syr Gene Clusters Across Pseudomonas syringae Strains

Comparative genomic studies of P. syringae strains have provided insights into the conservation and variation of the syr gene cluster. The syr gene clusters in strains like B301D and HS191 are approximately 55 kb in size and exhibit collinearity with the syr gene cluster organization in strain B728a. nih.gov This conserved organization aligns with findings that these strains produce structurally identical forms of this compound. nih.gov

While the core syr cluster organization appears conserved among this compound-producing strains, variations can exist in the presence or absence of the cluster itself across different P. syringae pathovars and even within the same pathovar. mdpi.comuzh.ch The syr-syp gene cluster is considered a unique characteristic of P. syringae pv. syringae and some closely related pathovars within genomospecies 1, contributing to their genetic distinctiveness. apsnet.org Genomic comparisons highlight that regions unique to certain strains often contain elements associated with horizontal gene transfer, such as transposons and phage elements, which could contribute to the variability in toxin production profiles. nih.gov

Comparative genomics helps in understanding the evolutionary history and dissemination of virulence factors like this compound within the P. syringae complex. apsnet.orgsemanticscholar.org

Regulation of Syringomycin Production

Transcriptional Control Mechanisms

Transcriptional regulation is a primary level of control for syringomycin production, involving specific regulatory proteins that modulate the expression of syr genes responsible for biosynthesis.

Role of LuxR-like Transcriptional Regulators (SyrF, SyrG, SalA)

Several LuxR-like transcriptional regulators, including SalA, SyrF, and SyrG, play key roles in controlling this compound production in P. syringae pv. syringae. plos.orgasm.org These proteins are part of a subfamily of LuxR regulators associated with the regulation of secondary metabolism. plos.org

SalA: SalA is a central regulator that controls the expression of both syrG and syrF. plos.org Deletion mutants of salA fail to produce this compound, highlighting its essential role in the regulatory cascade. plos.orgasm.org SalA is part of a complex regulatory network that affects the biosynthesis, secretion, and regulation of several secondary metabolites, including this compound. plos.org SalA resembles other LuxR proteins in its ability to form homodimers and interact with the promoter regions of target genes. nih.govasm.org The effect of SalA on syr-syp gene expression is mediated through SyrF. asm.orgasm.org

SyrF: SyrF is required for this compound production. plos.org Deletion of syrF results in a significant decrease in the transcript abundance of this compound biosynthesis genes. plos.org SyrF, along with SyrG, is involved in the transcriptional regulation of genes associated with this compound production. plos.org SyrF activates the promoters of this compound biosynthesis genes. plos.org Like SalA, SyrF forms homodimers and interacts with promoter regions of target genes. nih.govasm.org SyrF binds to a conserved sequence element, the syr-syp box, located in the promoter regions of syr-syp genes. nih.govasm.org

SyrG: SyrG is also required for this compound production and is considered an important transcriptional regulator of this compound biosynthesis genes in P. syringae pv. syringae. plos.org SyrG acts as an upstream transcriptional activator of syrF. plos.org While SyrG is crucial for this compound production, its regulatory role in relation to other secondary metabolites appears limited. plos.org

The regulatory pathway involving these proteins indicates a hierarchical control, where SalA controls syrG and syrF, and both SyrG and SyrF subsequently activate the expression of this compound biosynthesis genes. plos.orgresearchgate.netapsnet.org

Analysis of Promoter Regions and Regulatory Motifs

The transcriptional regulation of syr genes involves specific DNA sequences in their promoter regions that are recognized by regulatory proteins like SyrF. A key regulatory motif identified in the promoter regions of syr-syp genes is the syr-syp box. nih.govasm.org

The syr-syp box is a conserved 20-bp sequence with dyad symmetry, typically located around the -35 region of the transcriptional start site. nih.govasm.orgasm.org This motif is crucial for the coregulation of this compound and syringopeptin production. nih.govasm.orgasm.org Studies involving deletion and site-directed mutagenesis of the syr-syp box have demonstrated its importance for the expression of syr genes, such as syrB1. asm.orgasm.org Deletion of a portion of the syr-syp box can significantly decrease the expression of syrB1. asm.orgasm.org

Promoter regions of syr-syp genes share similarities with typical σ70-like promoters found in Gram-negative bacteria, containing conserved -10 and -35 regions in addition to the syr-syp box. plos.orgasm.orgnih.gov The presence of these conserved sequences contributes to the coordinated expression of the syr-syp gene cluster. asm.orgnih.gov

Environmental and Host-Induced Biosynthesis

This compound production is significantly influenced by environmental factors and signals perceived from the host plant. asm.orgnih.gov This allows P. syringae pv. syringae to fine-tune toxin production in response to its surroundings and the presence of a susceptible host.

Induction by Plant Signal Molecules (e.g., Phenolic Glucosides, Sugars)

Specific plant signal molecules act as inducers of this compound biosynthesis. asm.orgnih.govresearchgate.net Phenolic glucosides, such as arbutin (B1665170), phenyl-β-D-glucopyranoside, and salicin, are strong inducers of syrB gene expression, a gene required for this compound production. nih.govasm.org Other phenolic glucosides like esculin (B1671248) and helicin (B1673036) show moderate induction activity. nih.govasm.org The presence of the β-glycosidic linkage appears to be necessary for the signal activity of these phenolic compounds. nih.govasm.org

Sugars commonly found in plant tissues, including D-fructose, D-mannose, and sucrose, can enhance the inductive effect of phenolic glucosides on this compound production. nih.govasm.org This enhancement is particularly noticeable at lower concentrations of phenolic glucosides, suggesting that sugars increase the sensitivity of P. syringae pv. syringae to the phenolic signal. nih.govasm.org For instance, the addition of arbutin and D-fructose to minimal medium can significantly induce this compound biosynthesis. nih.gov

Table 1: Induction of syrB Expression by Plant Signal Molecules

CompoundConcentration (µM)β-galactosidase activity (U)Induction Level
Arbutin100~1200Strong
Phenyl-β-D-glucopyranoside100~1200Strong
Salicin100~1200Strong
Esculin100250-400Moderate
Helicin100250-400Moderate
Arbutin + D-fructose100 + 0.1%>250 (toxin production)Enhanced

Note: Data compiled from research findings on syrB::lacZ fusion expression and toxin production. nih.govasm.org

Signal Perception and Transduction Pathways Leading to syr Gene Activation

The perception of plant signal molecules and the subsequent activation of syr genes involve complex signal transduction pathways. The GacS/GacA two-component system plays a critical role in regulating this compound production. asm.orgresearchgate.net GacS, a transmembrane sensor kinase, is thought to sense plant signals and transmit a signal to GacA, a response regulator. researchgate.netresearchgate.net The GacS/GacA system positively regulates the expression of salA, which in turn is required for the expression of syrF. apsnet.org This indicates a signal transduction cascade where plant signals are perceived and relayed through GacS/GacA to the SalA/SyrF regulatory pathway, ultimately leading to the transcriptional activation of syr-syp genes. researchgate.netapsnet.orgresearchgate.net

While the GacS/GacA and SalA/SyrF pathways are well-established, other unknown mechanisms may also be involved in sensing plant signals and activating genes related to pathogenesis. researchgate.netresearchgate.net

Influence of Environmental Factors (e.g., Temperature, Nutrient Availability)

Beyond plant signals, various environmental factors significantly influence this compound production.

Nutrient Availability: Nutritional factors such as inorganic phosphate (B84403) and iron tightly control this compound synthesis. asm.orgnih.gov Low phosphate concentrations (e.g., <1 mM) are conducive to this compound production, while higher concentrations are suppressive. asm.org Conversely, relatively high iron concentrations (e.g., ≥2 µM) are required for maximum toxin yields and for the expression of syrB. asm.orgnih.govapsnet.orgokstate.edu This resembles the phosphate-mediated downregulation and iron-mediated positive regulation observed for antibiotic biosynthesis genes in other bacteria. okstate.edu

Temperature: Temperature is another environmental factor known to affect this compound production. asm.org While the specific temperature optima can vary between different secondary metabolites produced by P. syringae, temperature significantly impacts the biosynthesis of phytotoxins like coronatine, with maximal production often occurring at cooler temperatures (e.g., 18°C). nih.govapsnet.orgresearchgate.netescholarship.org This suggests that temperature also plays a role in regulating this compound production, likely at the transcriptional level. nih.gov

pH: pH is also reported to affect this compound production. asm.org

These environmental factors, along with plant signal molecules, contribute to a complex system of signal transduction that allows P. syringae pv. syringae to monitor and respond to its dynamic environment, thereby controlling this compound production. asm.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound11966095 nih.gov or 138404434 nih.gov or 6436256 scitoys.com
Arbutin108467 nih.gov
Phenyl-β-D-glucopyranoside65080 researchgate.net
Salicin10190 r-project.org
Esculin16211025 libretexts.org
Helicin441664 bioregistry.io
D-fructose5748
D-mannose18950
Sucrose5796
SyrF-
SyrG-
SalA-

Note: PubChem CIDs for proteins (SyrF, SyrG, SalA) are not applicable as PubChem primarily databases chemical compounds.CIDs for some general categories like "Phenolic glucosides" or "Sugars" are not provided as they represent broad classes of compounds. Specific examples within these classes are listed with their CIDs where available.

Table 2: Summary of LuxR-like Regulators and Their Roles

RegulatorRole in this compound ProductionKey Interactions/Features
SalAEssential for this compound production; controls syrG and syrF. plos.orgasm.orgPart of a complex regulatory network; mediates GacS/GacA signaling to syr-syp genes. researchgate.netapsnet.org
SyrFRequired for this compound production; activates syr-syp genes. plos.orgBinds to the syr-syp box in promoter regions; activated by SyrG. plos.orgnih.govasm.org
SyrGImportant transcriptional regulator; required for production. plos.orgUpstream transcriptional activator of syrF. plos.org

Mutagenesis and Genetic Engineering for this compound Production Enhancement

Strategies involving altering the genetic makeup of P. syringae pv. syringae have been employed to improve this compound production. These methods aim to induce beneficial mutations or directly modify genes involved in the biosynthetic pathway or its regulation.

Random Mutagenesis Approaches (e.g., UV Radiation)

Random mutagenesis techniques, such as exposure to ultraviolet (UV) radiation, have been used to generate P. syringae pv. syringae mutants with potentially enhanced this compound production capabilities academicjournals.orgresearchgate.net. This approach induces random changes in the bacterial genome, and mutants exhibiting increased toxin production are subsequently identified through screening methods, such as assessing their ability to inhibit the growth of sensitive organisms like Geotrichum candidum academicjournals.orgresearchgate.net.

One study successfully utilized UV mutagenesis on P. syringae pv. syringae strain PS120, which was initially selected for its high this compound E (SRE) production among several isolates academicjournals.orgresearchgate.net. Out of 334 mutants screened, five showed significantly higher SRE production, ranging from 20% to 32.2% above the parental strain academicjournals.org. A mutant strain, PS120-15, demonstrated the highest increase, producing SRE at 47.6 U/ml compared to the parental strain's 36 U/ml, representing a 32.2% enhancement academicjournals.org.

Further molecular characterization of the PS120-15 mutant revealed that UV radiation induced mutations in the syrB1 gene academicjournals.orgresearchgate.net. The syrB1 gene is part of the this compound gene cluster and is involved in SRE biosynthesis academicjournals.org. Nucleotide and amino acid sequence analysis indicated numerous mutations at the AMP binding site within the adenylation domain of SyrB1 in the mutant strain, while no mutations were detected in the syrB2 gene academicjournals.orgresearchgate.net. Real-time PCR analysis showed a six-fold higher expression of the syrB1 gene in the mutant strain compared to the parental strain academicjournals.orgresearchgate.net. These findings suggest that the observed mutations at the AMP binding site and the overexpression of syrB1 contributed to the increased SRE biosynthesis in the UV-induced mutant academicjournals.orgresearchgate.net.

The data from this study highlights the potential of random mutagenesis, specifically UV radiation, in enhancing this compound production. The screening process and subsequent molecular analysis provide insights into potential genetic targets for improving yield.

StrainThis compound E Production (U/ml)Increase over Parental (%)
Parental (PS120)36.0-
Mutant (PS120-15)47.632.2

Targeted Genetic Modifications of Biosynthetic Genes

Targeted genetic modifications involve specifically altering genes known or predicted to be involved in this compound biosynthesis or its regulation. The this compound gene cluster includes several key genes, such as syrB1, syrB2, syrC, and syrE, which are involved in the synthesis of the lipodepsinonapeptide structure academicjournals.org. Regulatory genes like salA, syrG, and syrF also play a role in controlling the expression of these biosynthetic genes academicjournals.org.

Studies utilizing targeted mutagenesis, such as marker exchange mutagenesis with antibiotic resistance cassettes like nptII, have been employed to investigate the roles of specific genes in this compound production and virulence asm.orgresearchgate.net. For instance, marker exchange mutagenesis of regulatory genes like salA, syrF, and syrG in P. syringae pv. syringae strain B301D resulted in reduced this compound production researchgate.net. A salA mutant (B301DSL7) showed no detectable antifungal activity, indicating a critical role for SalA in this compound production researchgate.net. Similarly, mutations in syrF (B301DSL2) and syrG (B301DSL6) also affected production, although the extent of reduction varied researchgate.net.

The syrP gene, located within the syr cluster, has also been identified as a regulatory gene involved in controlling this compound production asm.org. Site-directed insertional mutagenesis of syrP in strain B301D resulted in a mutant (B301D-31) with altered this compound production depending on the growth medium asm.org. This mutant failed to produce this compound in liquid media but showed elevated levels on agar (B569324) media, suggesting a complex regulatory role for SyrP, possibly involving a phosphorylation cascade asm.org.

Targeted modifications can also focus on the biosynthetic genes themselves. The syrB1 and syrE genes encode large nonribosomal peptide synthetases responsible for assembling the this compound molecule apsnet.orgmdpi.com. The syrB1 gene is approximately 9 kb and codes for a protein involved in activating and incorporating specific amino acids into the peptide chain academicjournals.org. Targeted alterations within these large synthetase genes or their modules could potentially lead to the production of modified syringomycins or enhance the efficiency of the natural product's synthesis. While the search results primarily detail the effects of disrupting these genes (leading to loss of production) apsnet.org, the characterization of their function provides a basis for future targeted engineering efforts aimed at enhancement or modification.

Genetic engineering approaches can also involve manipulating global regulatory systems that influence this compound production. The GacS/GacA two-component system is known to positively control the expression of genes required for the synthesis of lipopeptides, including this compound, in Pseudomonas species mdpi.com. Mutations in either gacS or gacA impair lipopeptide production mdpi.com. Targeted modification or overexpression of components of this global regulatory system could offer another avenue for enhancing this compound yield.

The complex interplay between biosynthetic and regulatory genes within the this compound gene cluster, along with global regulatory networks, provides multiple targets for targeted genetic engineering strategies aimed at optimizing this compound production in P. syringae pv. syringae.

Table of Genes and Their Roles in this compound Production

GenePutative Role
syrB1Nonribosomal peptide synthetase (biosynthesis)
syrB2Modifying protein system (biosynthesis) mdpi.com
syrCThioesterase activity (biosynthesis) asm.org
syrENonribosomal peptide synthetase (biosynthesis)
syrDABC transporter (secretion) asm.orgnih.gov
salARegulatory gene
syrFRegulatory gene
syrGRegulatory gene
syrPRegulatory gene (involved in phosphotransfer) asm.org

Molecular and Cellular Mechanisms of Syringomycin Action

Plasma Membrane Interaction and Disruption

The plasma membrane is the primary site of action for syringomycin. researchgate.netresearchgate.net Its amphipathic structure, consisting of a cyclic peptide linked to a fatty acid chain, facilitates its insertion into the lipid bilayer. ontosight.aiapsnet.org

Pore Formation in Plant and Yeast Plasma Membranes

A key mechanism by which this compound disrupts the plasma membrane is through the formation of ion-conducting pores. ontosight.aiapsnet.orgapsnet.orgnih.govusu.edusigmaaldrich.com This pore-forming activity has been observed in both artificial lipid bilayers and the plasma membranes of plant and yeast cells. apsnet.orgapsnet.orgnih.govoup.com this compound E, a common form of the toxin, is thought to assemble into channels, with evidence suggesting that six molecules may compose a single channel. sigmaaldrich.comresearchgate.netfrontiersin.org These channels are permeable to cations. researchgate.netapsnet.orgnih.gov

Modulation of Ion Permeability (K+, H+, Ca2+ Fluxes)

The formation of pores by this compound leads to increased transmembrane ion fluxes. researchgate.netresearchgate.netapsnet.orgapsnet.orgsigmaaldrich.com Notably, this compound stimulates the movement of K+, H+, and Ca2+ ions across the plasma membrane. researchgate.netresearchgate.netapsnet.orgsigmaaldrich.com This includes an increase in transmembrane K+, H+, and Ca2+ fluxes. researchgate.netapsnet.orgapsnet.org A rapid and sustained cytoplasmic influx of Ca2+ has been documented in this compound-treated plant and yeast membranes. apsnet.orgapsnet.org

Data on Ion Fluxes in Saccharomyces cerevisiae Treated with this compound:

IonEffect on Flux (compared to control)Reference
K+Increased efflux researchgate.netfrontiersin.org
H+Increased influx apsnet.org
Ca2+Increased influx researchgate.netapsnet.orgapsnet.org

Biophysical Characterization of Membrane Channels and Conductance

Studies using artificial planar lipid bilayers have provided insights into the biophysical properties of the channels formed by this compound. This compound induces rapid increases in membrane conductance, exhibiting fluctuations characteristic of ion channel opening and closing. apsnet.orgapsnet.org The conductance is cation-selective. apsnet.org Osmotic protection studies have estimated the radius of the this compound channel to be between 0.6 and 1 nm. nih.gov The ion channel-forming activity is permeable to both monovalent and divalent cations. nih.govcore.ac.uk The conductance and gating kinetics of this compound E channels are voltage-dependent. researchgate.netresearchgate.net The effective gating charge, which reflects the sensitivity of channel conformation to transmembrane voltage, is influenced by membrane lipid composition, including lipid charge and dipolar moment. researchgate.netresearchgate.netnih.gov This suggests that membrane lipids play a crucial role in channel gating and may even be directly incorporated into the asymmetric channel structure. researchgate.netnih.gov this compound E can form both small and large channels, with the large channels potentially representing clusters of small ones exhibiting synchronous activity. nih.gov Membrane sterols and sphingolipids have been shown to modulate the pore-forming activity of this compound E. usu.eduoup.comfrontiersin.orgfrontiersin.orgoup.com

Subcellular Targets and Physiological Consequences

The disruption of plasma membrane integrity and ion homeostasis by this compound leads to significant physiological consequences for the affected cell.

Effects on Membrane Potential and ATPase Activity

This compound causes changes in membrane potential. researchgate.netapsnet.org In yeast, this compound-stimulated increases in membrane potential have been observed. researchgate.net The influx of ions, particularly the massive cytoplasmic influx of Ca2+, contributes to the alteration of the membrane potential. apsnet.org

The effect of this compound on plasma membrane ATPase activity has been investigated, with some conflicting observations reported. core.ac.uk this compound has been shown to stimulate vanadate-sensitive ATPase activity associated with the plasma membrane in red beet storage tissue. nih.govwvu.edu This stimulation was observed at specific concentrations of this compound. nih.gov However, studies with detergent-treated membranes or solubilized enzyme did not show this activation, suggesting that the effect may not be a direct interaction with the enzyme itself but possibly through regulatory effectors or covalent modification. nih.govwvu.edu Other studies have suggested a weak inhibition of plasma membrane H+-ATPase activity in mung bean cells, potentially attributed to a detergent-like action of this compound at higher concentrations. apsnet.orgcore.ac.uk In yeast expressing a plant H+-ATPase, this compound inhibited ATPase activity, suggesting sensitivity of this enzyme to the toxin. core.ac.uk this compound has also been shown to stimulate protein kinase-mediated phosphorylation of plasma membrane polypeptides, including a 100-kDa polypeptide potentially corresponding to the ATPase. pnas.orgusu.edu

Data on this compound Effect on Red Beet Plasma Membrane ATPase Activity:

This compound Concentration (µg/ml)ATPase Activity (µmol Pi/hr/mg protein)NotesReference
026.3 ± 0.11Untreated membranes pnas.org
7.543.9 ± 5.83Stimulation observed pnas.org
15-20Highest activityOptimal stimulation pnas.org
40+Inhibited below controlInhibition at higher concentrations pnas.org
076.1 ± 4.13Deoxycholate treated membranes (higher baseline) pnas.org
2.568.1 ± 3.39Deoxycholate treated membranes pnas.org

Perturbation of Cellular Homeostasis

The uncontrolled influx of cations, particularly Ca2+, and the disruption of ion gradients across the plasma membrane lead to a severe perturbation of cellular homeostasis. ontosight.airesearchgate.netapsnet.orgapsnet.org The resulting ionic imbalance is lethal to cells. apsnet.org The collapse of the pH gradient across the plasma membrane and acidification of the cytoplasm can occur. core.ac.uk This widespread disruption of cellular functions contributes to the cytotoxicity and necrosis observed in this compound-affected tissues. researchgate.netapsnet.orgresearchgate.net

Induction of Necrosis and Programmed Cell Death in Plant Tissues

This compound is known to induce necrosis in plant tissues, a symptom commonly associated with infection by Pseudomonas syringae pv. syringae. nih.govoup.com Early research established the plasma membrane of host cells as the primary target of this compound activity. nih.gov The toxin's interaction with the membrane leads to an increase in transmembrane ion fluxes, which are detrimental to the cell. nih.gov This disruption of ion balance is a key event leading to cell death. While this compound induces necrosis, programmed cell death (PCD) can also be associated with plant responses to pathogens, although the specific mechanisms and kinetics can differ compared to responses induced by other Pseudomonas species or elicitors. nih.gov

Role of this compound as a Biosurfactant

Beyond its direct pore-forming activity, this compound also exhibits potent biosurfactant properties. apsnet.orgresearchgate.net This characteristic is attributed to its amphipathic nature, possessing both hydrophilic and hydrophobic regions within its structure. nih.govapsnet.org

Amphipathic Nature and Surface Activity

The lipodepsinonapeptide structure of this compound, with its polar peptide head and hydrophobic fatty acid tail, confers amphipathic properties. nih.govapsnet.org This amphipathic nature allows this compound molecules to interact with interfaces, such as the boundary between water and air or between water and lipid membranes. This compound is capable of significantly lowering the interfacial tension of water. nih.govresearchgate.net For instance, it has been reported to lower the interfacial tension of water to values around 31 mN/m from an initial value of approximately 73 mN/m for pure water. nih.govresearchgate.net This surface activity is a defining characteristic of biosurfactants.

The critical micelle concentration (CMC) is a key parameter for biosurfactants, representing the concentration at which surfactant molecules begin to form micelles in a solution. The CMC of this compound has been reported, with values around 1.2 to 1.25 mg/ml for a mixture of this compound forms. apsnet.orgresearchgate.netmdpi.com

PropertyValue (this compound Mixture)UnitSource
Interfacial Tension (lowered)~31-33mN/m nih.govresearchgate.net
CMC1.2 - 1.25mg/ml apsnet.orgresearchgate.netmdpi.com
Interfacial Tension at CMC (γCMC)~33mN/m apsnet.orgresearchgate.net

Note: Values may vary slightly depending on the specific this compound form and experimental conditions.

Contribution to Membrane Insertion and Pore Formation

The amphipathic nature and biosurfactant activity of this compound are directly linked to its ability to interact with and disrupt cell membranes. The molecule's affinity for lipid bilayers facilitates its insertion into the plant plasma membrane. nih.govapsnet.org Once inserted, this compound molecules can aggregate, leading to the formation of pores or channels across the membrane. nih.govapsnet.orgresearchgate.net

Pore formation by this compound is a highly efficient process, with measurable activity observed at nanomolar concentrations. nih.gov Studies using artificial bilayers and erythrocyte lysis assays have provided evidence for the formation of functional pores. nih.govapsnet.org Osmotic protection studies have indicated that these channels have a radius typically between 0.6 and 1 nm. apsnet.orgresearchgate.net These pores are generally permeable to both monovalent and divalent cations, leading to a significant influx of ions like Ca²⁺ and an efflux of K⁺ and H⁺, which disrupts the cellular ionic balance and contributes to cell death. nih.govapsnet.orgresearchgate.net The formation of these ion channels is considered a primary mechanism by which this compound exerts its cytotoxic effects on plant cells. nih.govapsnet.orgnih.gov It has been estimated that at least six molecules of this compound may be required to form a single ion channel. nih.govsigmaaldrich.comresearchgate.net

The biosurfactant properties may also play a role at higher concentrations, where this compound could potentially lead to membrane solubilization through micelle formation. apsnet.org However, pore formation is believed to be the dominant mechanism at concentrations relevant to the plant-pathogen interaction. apsnet.org

Biological Role and Spectrum of Activity

Contribution to Pseudomonas syringae Virulence in Plant Pathogenesis

Pseudomonas syringae pv. syringae is a prevalent bacterial plant pathogen responsible for inciting stem and leaf diseases in numerous plant species. apsnet.org Syringomycin, along with other phytotoxins like syringopeptin, is considered a major virulence determinant for this pathogen. apsnet.orgresearchgate.net These toxins contribute to disease development by inducing necrosis in host tissues. apsnet.orgokstate.edu The mechanism of action of this compound involves the formation of pores in plant plasma membranes, leading to electrolyte leakage and disruption of cellular function. asm.orgnih.govapsnet.org

Quantitative Assessment of this compound's Role in Disease Severity

Quantitative studies have demonstrated that this compound production significantly enhances the severity of diseases caused by P. syringae pv. syringae. For instance, in studies involving immature sweet cherry fruits, strains deficient in this compound production showed a substantial reduction in virulence compared to wild-type strains. apsnet.orgresearchgate.netnih.gov It has been estimated that this compound production can nearly double the virulence of P. syringae pv. syringae based on quantitative evaluations of disease caused by this compound-deficient mutants compared to the parental strain. apsnet.orgasm.org While this compound is not strictly essential for pathogenicity (the ability to cause disease), it significantly contributes to virulence (the degree of disease severity). nih.gov

Comparative Virulence Studies of this compound-Deficient Mutants

Comparative studies using this compound-deficient mutants have been crucial in understanding the contribution of this toxin to disease. Mutants with disruptions in genes involved in this compound biosynthesis, such as syrB1, show reduced virulence in host plants like immature sweet cherry. apsnet.orgresearchgate.net For example, a syrB1 mutant of P. syringae pv. syringae strain B301D was found to be reduced in virulence by 26% compared to the parental strain in cherry. apsnet.orgresearchgate.net A double mutant deficient in both this compound and syringopeptin production exhibited an even greater reduction in virulence (76%), highlighting the combined impact of these toxins. apsnet.orgresearchgate.netapsnet.org Studies have also shown that while this compound is essential for the full manifestation of disease symptoms, its role in supporting bacterial growth in planta can vary depending on the host plant lineage, being more important in non-flowering plants like liverwort and fern compared to flowering plants like Nicotiana benthamiana. biorxiv.org

Ecological Significance in Plant-Microbe Interactions

This compound's production by P. syringae pv. syringae has ecological implications in plant-microbe interactions. The ability to produce this compound is common among many strains of P. syringae pv. syringae, including those found as epiphytes on plant surfaces. researchgate.netusu.edu The toxin's ability to form ion channels in plant membranes and act as a biosurfactant may contribute to bacterial movement and colonization on plant surfaces. nih.gov Furthermore, the production of this compound is regulated by environmental factors, including plant signal molecules, suggesting a complex communication network between the bacterium and its host. asm.orgapsnet.orgasm.org The widespread distribution of lipopeptides like this compound within the P. syringae complex suggests a prominent ecological role for these molecules. nih.gov

Antimicrobial Spectrum

Beyond its role in plant pathogenesis, this compound possesses broad antimicrobial activity, particularly against fungi. apsnet.orgusu.edumdpi.comresearchgate.netnih.govacademicjournals.org

Antifungal Efficacy against Filamentous Fungi and Yeasts

This compound exhibits potent antifungal activity against a wide range of filamentous fungi and yeasts. usu.edumdpi.comresearchgate.netnih.govacademicjournals.org Studies have shown its effectiveness against medically important yeasts and filamentous fungi such as Candida, Cryptococcus, Geotrichum, and Aspergillus species. usu.edumdpi.comresearchgate.netasm.org this compound E, a major form of this compound, has demonstrated significant lethality to Aspergillus and Fusarium species at relatively low concentrations. academicjournals.orgasm.org Generally, cyclic lipodepsinonapeptides like this compound tend to be more active against yeasts than against filamentous fungi. usu.eduresearchgate.netnih.gov The antifungal action of this compound is thought to involve interaction with the fungal plasma membrane, leading to pore formation and disruption of ion transport. usu.eduusu.eduasm.org

Table 1: Antifungal Activity of this compound E against Selected Fungi

Fungal SpeciesTypeActivity/Lethality Concentration (µg/ml)Source
Geotrichum candidumYeastHighly sensitive (used in bioassays) apsnet.orgacademicjournals.org
Aspergillus fumigatusFilamentous FungusInhibited/Lethal (1.9 - 7.8) academicjournals.orgasm.org
Aspergillus flavusFilamentous FungusLethal (1.9 - 7.8) academicjournals.org
Aspergillus nigerFilamentous FungusLethal (1.9 - 7.8) academicjournals.org
Fusarium moniliformeFilamentous FungusLethal (1.9 - 7.8) academicjournals.org
Fusarium oxysporumFilamentous FungusLethal (1.9 - 7.8) academicjournals.org
Mucor sp.Filamentous FungusInhibited asm.org
Trichophyton sp.Filamentous FungusInhibited asm.org
Candida spp.YeastActive usu.edumdpi.com
Cryptococcus spp.YeastActive usu.edumdpi.com

Antibacterial Activity against Specific Bacterial Taxa

While primarily known for its antifungal properties, this compound has also been reported to exhibit some antibacterial activity, although this is generally less pronounced than its activity against fungi. usu.edu Some studies indicate activity against specific Gram-positive bacteria, such as Bacillus megaterium and Micrococcus luteus. usu.edu However, activity against a broad spectrum of bacterial species is not typically observed for the cyclic lipodepsinonapeptides like this compound. usu.edu The related lipopeptide syringopeptin, however, has shown antimicrobial activity specifically against Gram-positive bacteria and yeast, with a distinct spectrum of activity compared to this compound. okstate.eduusu.edu

Table 2: Reported Antibacterial Activity of this compound and Related Lipopeptides

CompoundBacterial Taxa TargetedActivity LevelSource
This compoundBacillus megateriumReported usu.edu
This compoundMicrococcus luteusReported usu.edu
This compoundOther bacterial speciesNot typically observed usu.edu
SyringopeptinGram-positive bacteriaActive okstate.eduusu.edu
SyringopeptinBacillus megateriumMost sensitive okstate.edu

Lipid-Dependent Membrane Interaction in Antimicrobial Action

This compound, a cyclic lipodepsinonapeptide produced by Pseudomonas syringae pv. syringae, exerts its antimicrobial effects primarily through interactions with target cell membranes. apsnet.orgwikipedia.orgsigmaaldrich.com A key aspect of its mechanism of action is its lipid-dependent interaction, leading to the formation of pores or channels in the membrane bilayer. apsnet.orgsigmaaldrich.comfrontiersin.orgusu.eduresearchgate.netmdpi.comapsnet.orgresearchgate.netresearchgate.netacs.orgmdpi.comnih.govapsnet.orgmdpi.com

This compound is an amphiphilic molecule, possessing a polar peptide head and a hydrophobic fatty acid tail. researchgate.net This structure facilitates its insertion and interaction with the lipid bilayer of cell membranes. wikipedia.orgresearchgate.net Studies utilizing artificial planar lipid bilayers have provided significant insights into this process, demonstrating that this compound, particularly this compound E (SRE), induces rapid increases in membrane conductance, indicative of ion channel formation. apsnet.orgapsnet.orgresearchgate.net These channels are permeable to cations, and their formation disrupts the transmembrane ion flux, leading to a loss of cellular homeostasis and ultimately cell death. apsnet.orgwikipedia.orgresearchgate.netapsnet.org

Research has shown that the lipid composition of the target membrane significantly influences the activity of this compound. sigmaaldrich.comusu.edunih.govapsnet.org Specifically, studies with yeast mutants defective in the biosynthesis of sphingolipids and sterols have revealed that these lipids, which are predominant in the plasma membrane, modulate this compound's fungicidal activity. sigmaaldrich.comfrontiersin.orgusu.edu The presence and type of sterols can influence the rate of increase in bilayer conductance induced by this compound E. researchgate.net

The pore structure formed by this compound involves the bilayer lipids, which have a notable influence on the open channel conductance and gating. acs.orgnih.gov The interaction is described by models that propose the incorporation of lipopeptide molecules into the lipid monolayer and the bending of the opposite monolayer to create a pore that includes both lipopeptide and lipid components. mdpi.comnih.gov This "lipidic pore" model suggests that the charges and dipoles arising from the included lipids are crucial determinants of the energetics underlying channel gating. nih.gov

While this compound forms cation-specific pores permeable to ions like K⁺, H⁺, and Ca²⁺, leading to their influx and associated changes in membrane potential, the precise structural basis of the pore remains a subject of research. apsnet.orgapsnet.org It has been proposed that this compound E channels may involve a cluster organization of single channels, each potentially composed of multiple this compound molecules. sigmaaldrich.comnih.gov Studies on artificial membranes indicate that this compound E can form two types of channels with different conductances, and their ionic selectivity is essentially the same. researchgate.net The size of the lesions formed by this compound E in red blood cell membranes has been estimated to be variable and dose-dependent, ranging from approximately 0.7 to 1.7 nm. apsnet.org

Detailed research findings highlight the concentration-dependent effects of this compound on membrane permeability. For instance, at a threshold concentration of 500 ng/ml, this compound induced hemolysis in heparinated horse erythrocytes by forming ion channels. apsnet.orgresearchgate.net Osmotic protection studies in these assays suggested a channel radius between 0.6 and 1 nm. researchgate.net

The interaction of this compound with lipid membranes is a complex process influenced by factors such as lipid composition, toxin concentration, and transmembrane voltage. sigmaaldrich.comresearchgate.netnih.govapsnet.org The lipid-dependent nature of this compound's membrane interaction is fundamental to its antimicrobial and phytotoxic activities, leading to the disruption of cellular membrane integrity and function through pore formation and subsequent ion flux. apsnet.orgwikipedia.orgresearchgate.netapsnet.orgresearchgate.net

Illustrative Data on this compound Activity and Membrane Interaction

While specific quantitative data tables detailing lipid-dependent interaction parameters (like conductance values in different lipid compositions) were not consistently available across the search results in a format suitable for direct extraction into a single comprehensive table, the following points summarize key quantitative findings related to this compound's membrane activity:

Hemolysis Threshold Concentration: 500 ng/ml of this compound induced hemolysis in heparinated horse erythrocytes. apsnet.orgresearchgate.net

Estimated Channel Radius (Osmotic Protection): Between 0.6 and 1 nm. researchgate.net

Estimated Lesion Radius (RBCs): Variable, dose-dependent size ranging from 0.7 up to 1.7 nm for this compound E. apsnet.org

C₅₀ for Hemolysis: this compound E generally showed higher hemolytic activity compared to syringotoxin and syringopeptins, with slightly different concentrations required for 50% hemolysis among different lipodepsipeptides. apsnet.org

Pore Stoichiometry (Inferred): From dose-dependence of permeabilization in lipid vesicles, it was inferred that lipodepsipeptides like this compound increase membrane permeability by forming oligomeric channels containing from four to seven monomers. apsnet.org

These findings underscore the ability of this compound to permeabilize membranes through pore formation, with the extent and characteristics of this activity being influenced by the lipid environment.

Table: Compound Names and PubChem CIDs

Compound NamePubChem CID(s)
This compound11966095 nih.gov, 138404434 nih.gov, 6436256 scitoys.com
This compound E16219978 wikipedia.org, 138404434 nih.gov
Syringopeptin101985870 (Syringopeptin 25A) nih.gov, 18 ctdbase.org
Syringotoxin6437367 nih.gov, 101600360 scriptiebank.bescriptiebank.be
Syringopeptin 22ANot explicitly found in search results with CID
Syringopeptin 25A101985870 nih.gov

Advanced Methodologies in Syringomycin Research

Genetic and Molecular Biology Techniques

Genetic and molecular biology approaches have provided a deep understanding of the syringomycin biosynthetic gene cluster (syr) and its regulation.

The initial steps in characterizing the genetic blueprint for this compound production involved the cloning and sequencing of the syr gene cluster. A significant chromosomal region, exceeding 25 kb, has been identified as essential for the biosynthesis of this compound E. academicjournals.org Within this cluster, key genes such as syrB, syrC, syrD, and syrP have been cloned and characterized. academicjournals.orgnih.gov The syrB gene, for instance, was found to encode a peptide synthetase with homology to a superfamily of adenylate-forming enzymes. nih.gov Similarly, the syrE gene product is a large, multimodular megasynthetase protein responsible for assembling the first eight residues of the this compound molecule. nih.gov Expression of these genes, such as syrB1 and syrB2, in heterologous hosts like Escherichia coli has been crucial for the functional characterization of the encoded enzymes. pnas.org These studies have confirmed that this compound is synthesized via a nonribosomal peptide synthetase (NRPS) system, following a thiotemplate mechanism. academicjournals.orgnih.gov

Site-directed mutagenesis has been a powerful tool for dissecting the roles of specific amino acid residues within the enzymes of the this compound biosynthetic pathway. For example, insertional mutagenesis of the syrP gene was performed to investigate its regulatory function. nih.gov This technique created a mutant strain, B301D-31, which exhibited a pleiotropic phenotype, failing to produce this compound in liquid culture while producing elevated levels on agar (B569324) media, highlighting the complex regulatory role of SyrP. nih.gov In another study, random mutagenesis induced by UV radiation led to mutations in the AMP-binding site of the adenylation domain of the syrB1 gene. researchgate.netacademicjournals.org These mutations, coupled with the overexpression of syrB1, resulted in a significant increase in this compound E production, demonstrating the potential to engineer enhanced biosynthesis through targeted genetic modifications. researchgate.netacademicjournals.org Such approaches are invaluable for understanding enzyme mechanisms and for potential biotechnological applications. abertay.ac.uknih.gov

Reporter gene systems are instrumental in studying the transcriptional regulation of genes by fusing a promoter of interest to a gene whose product is easily detectable. While specific examples using lacZ or uidA for the syr gene cluster are not detailed in the provided context, the principles of this technique are widely applied in microbial genetics. For instance, the positive regulatory effect of the SalA protein on the transcription of syrB1 was verified using reporter fusions, providing quantitative data on gene expression under different conditions. nih.gov In a broader context, reporter genes like Green Fluorescent Protein (GFP) can be used to monitor the spatiotemporal dynamics of gene expression in response to various stimuli, which is a powerful method to understand when and where biosynthetic genes like those for this compound are activated. nih.govembopress.orgyoutube.com These systems allow researchers to investigate the influence of various environmental signals and regulatory proteins on the activity of the syr gene promoters. youtube.com

Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive technique used to measure the abundance of specific transcripts, providing insights into the level of gene expression. nih.gov This method has been employed to analyze the expression of this compound biosynthesis genes in various regulatory mutants of P. syringae pv. syringae B728a. researchgate.net For example, in mutants lacking the regulatory genes salA, syrG, and syrF, qRT-PCR revealed significant changes in the transcript levels of syr genes. researchgate.net A mutant of salA showed a 3.6-fold and 4.5-fold decrease in the transcript abundance of syrG and syrF, respectively, indicating that SalA is required for their activation. researchgate.net Furthermore, a mutant strain generated by UV mutagenesis that overproduced this compound E showed a six-fold higher expression level of the syrB1 gene compared to the wild-type strain, as determined by qRT-PCR. researchgate.netacademicjournals.org

Fold Change in this compound Biosynthesis Gene Expression in Regulatory Mutants of Pss B728a
GeneΔsalA Mutant Fold ChangeΔsyrG Mutant Fold ChangeΔsyrF Mutant Fold Change
syrG-3.6--
syrF-4.5--

High-throughput transcriptomic techniques like microarray and RNA-Seq analysis are powerful for defining the complete set of genes regulated by a specific transcription factor, known as a regulon. To define the SalA regulon, which is a key regulator of this compound production, a spotted oligonucleotide microarray was constructed. nih.gov This microarray included gene-specific oligonucleotides for all predicted open reading frames (ORFs) within the this compound (syr) and syringopeptin (syp) gene clusters. nih.gov The analysis revealed that the expression of 16 genes was significantly higher (over twofold) in the wild-type strain compared to a salA mutant, with some toxin biosynthesis genes showing up to a 15-fold change in expression. nih.gov This demonstrated that SalA positively regulates a suite of genes involved in the biosynthesis, secretion, and regulation of both this compound and syringopeptin, almost all of which are located in the syr-syp genomic island. nih.gov

Microarray Analysis of the SalA Regulon
Gene/ORFFunctionFold Change (Wild-type vs. salA mutant)
syrB1This compound synthetase>15
sypASyringopeptin synthetase>2
syrCThioesterase>2
sylDSyringolin synthetase>2

Biochemical and Enzymatic Characterization

The functional characterization of the enzymes encoded by the syr gene cluster has been essential for understanding the step-by-step assembly of the this compound molecule.

The biosynthesis of this compound involves a series of complex enzymatic reactions. The SyrB protein, encoded by syrB, functions as a peptide synthetase. nih.gov It shares homology with adenylate-forming enzymes and is responsible for activating one of the amino acid precursors of this compound. nih.gov The SyrB1 protein, a 66-kDa didomain protein, specifically activates L-threonine. pnas.org

SyrB2 is a non-heme Fe(II) α-ketoglutarate-dependent halogenase. pnas.org This enzyme catalyzes the chlorination of the γ-carbon of the L-threonine substrate, which is tethered as a thioester to the peptidyl carrier protein domain of SyrB1. pnas.org This chlorination step is critical, as its absence results in a threefold decrease in the biological activity of the resulting this compound molecule. pnas.org

The SyrC protein was initially predicted to be a thioesterase based on sequence homology. nih.gov Subsequent biochemical studies have shown that it functions as an aminoacyltransferase, shuttling both threonyl and chlorothreonyl residues during the biosynthesis process. nih.gov

Initially annotated as a regulatory protein, SyrP has been biochemically characterized as a non-heme mononuclear iron hydroxylase. acs.org It is responsible for the β-hydroxylation of the aspartyl residue at the eighth position of the this compound backbone. nih.govacs.org Purified SyrP acts on aspartate tethered as an S-pantetheinyl thioester on the eighth module of the SyrE megasynthetase, producing the L-threo-β-hydroxyaspartyl diastereomer found in the final molecule. acs.org A knockout of the syrP gene abolishes the production of mature this compound E, confirming its essential catalytic role. acs.org

Finally, the SyrD protein is related to a family of ATP-binding cassette (ABC) transporters and is required for the secretion of this compound across the bacterial membrane. academicjournals.orgnih.gov

Biophysical and Membrane Interaction Studies

The primary mode of action for this compound involves interacting with and disrupting the plasma membranes of target fungal cells. Biophysical techniques are essential for characterizing these interactions at a molecular level.

Planar lipid bilayer experiments provide a powerful tool to directly investigate the pore-forming capabilities of this compound. In this technique, a solvent-free lipid bilayer is formed across a small aperture separating two aqueous compartments, and electrodes are used to measure the electrical properties of the membrane. Upon addition of this compound E to one side, the formation of voltage-sensitive, weakly anion-selective ion channels is observed. nih.gov

These experiments have demonstrated that channel formation is strongly dependent on voltage; a positive voltage on the side of this compound addition promotes channel opening, while a negative voltage leads to channel closing. nih.gov By analyzing the relationship between conductance and this compound concentration, it has been determined that the formation of a functional ion channel requires the assembly of at least six this compound E monomers. nih.govresearchgate.net These channels can exist in two main conductive states, "small" and "large," with the large channels proposed to be clusters of several small channels that open and close synchronously. nih.govnih.gov

Table 2: Properties of this compound E Channels in Planar Lipid Bilayers
PropertyFindingReference
Channel TypeVoltage-gated, weakly anion-selective nih.gov
Oligomeric StateRequires at least 6 monomers to form a pore nih.govresearchgate.net
Conductance States"Small" and "Large" (cluster of small channels) nih.govnih.gov
Estimated Pore Radius0.7 nm to 1.7 nm (dose-dependent) nih.gov
Voltage DependenceChannel opening favored by cis-positive voltage nih.gov

Liposomes, or artificial lipid vesicles, serve as a valuable model system to study the membrane-permeabilizing effects of this compound. These assays typically involve encapsulating a fluorescent dye, such as calcein, within the liposomes at a self-quenching concentration. nih.govmdpi.com When this compound is added to the external solution, it inserts into the liposome (B1194612) membrane and forms pores, causing the encapsulated dye to leak out. nih.gov This leakage results in dilution and de-quenching of the dye, leading to an increase in fluorescence that can be monitored over time to quantify the rate and extent of membrane permeabilization. nih.gov

Studies using these assays have shown that this compound's ability to induce leakage is dependent on its concentration and the lipid composition of the vesicles, with a preference for membranes containing sterols. nih.govnih.gov By analyzing the dose-dependence of permeabilization, researchers can infer the number of monomers required to form a functional pore, with results corroborating the oligomeric nature of the channel observed in planar bilayer experiments. nih.gov

Spectroscopic techniques provide insight into the binding of this compound to membranes and any resulting changes in membrane structure. Fluorescence spectroscopy is particularly useful in this context. nih.gov While direct spectroscopic analysis of this compound's interaction is complex, fluorescent probes embedded in the lipid bilayer can report on changes in the local membrane environment upon peptide binding.

Probes can be chosen to report on different membrane properties, such as fluidity, lipid order, or intermolecular spacing. nih.gov For instance, changes in the fluorescence anisotropy of a probe like diphenylhexatriene (DPH) can indicate alterations in membrane fluidity, while shifts in the emission spectrum of laurdan (B1674558) can reveal changes in water penetration into the bilayer, reflecting altered lipid packing. nih.gov Dual-color fluorescence cross-correlation spectroscopy (dcFCCS) is another advanced method that could be applied to quantify the binding affinity (dissociation constant, KD) of a fluorescently-labeled this compound derivative to lipid vesicles. nih.gov

Analytical Chemistry Techniques for Compound Analysis

The isolation, identification, and structural elucidation of this compound and its analogs rely heavily on modern analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is the primary method used for the purification of this compound from culture extracts. bohrium.comapsnet.orgnih.gov This technique separates the different forms of this compound based on their hydrophobicity.

Mass Spectrometry (MS) is indispensable for determining the molecular weight of the purified compounds and for obtaining structural information. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently used for rapid analysis of lipopeptides in bacterial cultures or purified fractions. asm.orgnih.gov Further structural details, including the amino acid sequence, are determined through tandem mass spectrometry (MS/MS) and by combining MS data with results from amino acid analysis and Edman degradation. bohrium.com Finally, Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY, is employed to determine the complete three-dimensional solution structure of the molecule. dntb.gov.ua

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the isolation and quantitative analysis of this compound from bacterial cultures and biological samples. nih.gov The technique's high resolving power is essential for separating the different structural analogues of this compound from a complex mixture of other metabolites produced by Pseudomonas syringae. apsnet.org

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this compound analysis. In this method, a non-polar stationary phase, typically a C8 or C18 silica-based column, is used to separate molecules based on their hydrophobicity. nih.govnih.gov this compound, with its lipophilic fatty acid tail and a more polar peptide ring, is well-suited for this type of separation.

The separation is achieved by using a polar mobile phase, which is a mixture of water and an organic solvent, most commonly acetonitrile. nih.govfrontiersin.org A gradient elution, where the concentration of the organic solvent is gradually increased over time, is typically employed. This allows for the efficient elution of compounds with varying degrees of hydrophobicity, ensuring that the different this compound variants, which may differ in the length of their fatty acid chains, are well-resolved. apsnet.org To improve peak shape and resolution, additives like trifluoroacetic acid (TFA) or acetic acid are often included in the mobile phase. nih.govfrontiersin.org

Quantification of this compound is generally performed using an ultraviolet (UV) detector. frontiersin.org The peptide bonds within the this compound molecule absorb light in the low UV range, typically around 208-220 nm. nih.govfrontiersin.org By creating a standard curve with known concentrations of purified this compound, the amount of the toxin in an unknown sample can be accurately determined by measuring the area under the corresponding chromatographic peak. nih.gov This method has been validated for its accuracy, precision, and linearity in analyzing related microbial compounds. nih.gov

ParameterTypical ConditionPurpose
ColumnReverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separates compounds based on hydrophobicity. nih.govnih.gov
Mobile PhaseAcetonitrile and Water (with 0.05-0.5% TFA or Acetic Acid)Elutes this compound from the column; acid improves peak shape. nih.govfrontiersin.org
Elution ModeGradientImproves separation of multiple this compound analogues and other metabolites. apsnet.orgnih.gov
Flow Rate0.8 - 1.0 mL/minStandard flow for analytical scale columns. nih.govfrontiersin.org
DetectionUV at 208-220 nmAllows for quantification based on the absorbance of peptide bonds. nih.govfrontiersin.org

Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Metabolite Profiling

While HPLC is excellent for purification and quantification, mass spectrometry (MS) is required for definitive structural confirmation and the identification of novel or modified forms of this compound. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a particularly powerful approach, providing both separation and detailed structural information in a single analysis. nih.govmdpi.com

In a typical LC-MS/MS workflow, the effluent from the HPLC column is directed into the ion source of the mass spectrometer, commonly an electrospray ionization (ESI) source. ESI generates charged molecular ions (precursor ions) of the compounds as they elute, with minimal fragmentation. The mass spectrometer then measures the mass-to-charge ratio (m/z) of these ions, providing a highly accurate molecular weight for each compound. youtube.com

This technique is also invaluable for metabolite profiling, enabling the identification of different this compound analogues produced by a bacterial strain. For instance, this compound A1 and G differ from this compound E only by the length of their fatty acid chains (3-hydroxydecanoic and 3-hydroxytetradecanoic acid, respectively, compared to 3-hydroxydodecanoic acid for this compound E). nih.gov These differences result in predictable mass shifts in the precursor ions, which can be readily detected by MS, allowing for the comprehensive profiling of the lipodepsipeptides produced. nih.gov

TechniqueInformation ObtainedRelevance to this compound Research
LC-MSAccurate molecular weight of eluting compounds.Differentiates between this compound analogues (e.g., E, A1, G) based on mass differences in the fatty acid chain. nih.gov
Tandem MS (MS/MS)Structural information from fragmentation patterns.Confirms the amino acid sequence and the structure of the fatty acid tail and peptide ring. nih.govcnr.it
Metabolite ProfilingComprehensive analysis of all related compounds produced by the organism.Identifies the full suite of lipodepsipeptides, revealing the metabolic diversity of the bacterial strain. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete, unambiguous determination of the three-dimensional structure and stereochemistry of this compound. nih.govnih.gov While MS can confirm the sequence and mass, NMR provides detailed information about the connectivity of atoms and their spatial arrangement. longdom.org

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom in the molecule. nih.gov However, due to the complexity and overlapping signals in a molecule like this compound, 2D NMR is essential.

Techniques like Correlation Spectroscopy (COSY) are used to identify protons that are coupled to each other, which helps in piecing together the individual amino acid spin systems. longdom.org Total Correlation Spectroscopy (TOCSY) can extend this connectivity through an entire amino acid residue. The sequence of the amino acids is then determined using the Nuclear Overhauser Effect (NOE), observed in NOESY experiments, which identifies protons that are close to each other in space, including protons on adjacent amino acid residues. cnr.itnih.gov This combination of techniques was instrumental in establishing the primary structure of this compound E, including the identification of unusual residues like 4-chlorothreonine (B1147533) (4(Cl)Thr) and 2,3-dehydroaminobutyric acid (Dhb) and confirming the lactone ring closure between the C-terminal aspartic acid and the N-terminal serine. nih.gov

Furthermore, NMR is crucial for determining the stereochemistry of the amino acid residues. rsc.org The magnitude of coupling constants and specific NOE patterns can help establish the relative configuration of chiral centers. magritek.com NMR studies have also been used to investigate the solution conformation of this compound, providing insights into how the molecule folds in different solvent environments, which is critical for understanding its mechanism of action at the cell membrane. nih.govresearchgate.net

NMR ExperimentPrimary FunctionSpecific Information Yielded for this compound
1D ¹H and ¹³CProvides a map of all hydrogen and carbon atoms.Initial assessment of molecular complexity and functional groups. nih.gov
2D COSY/TOCSYShows J-coupling (through-bond) correlations between protons.Identifies individual amino acid spin systems. cnr.itlongdom.org
2D NOESY/ROESYShows through-space correlations between protons (<5 Å).Determines amino acid sequence, defines 3D structure, and investigates molecular conformation. nih.govnih.gov
2D HMBC/HSQCCorrelates proton and carbon signals (through multiple or single bonds).Confirms the carbon skeleton and assigns ¹³C chemical shifts.

Comparative Analysis with Other Pseudomonas Syringae Lipodepsipeptides

Syringopeptins: Structural and Biosynthetic Similarities and Differences

Syringopeptins are another major class of lipodepsipeptide toxins frequently co-produced with syringomycin by P. syringae pv. syringae. nih.gov While both this compound and syringopeptin contribute to the necrotic symptoms observed in infected plants, they possess distinct structural and biosynthetic features. nih.govapsnet.org

Structural Comparison:

This compound is a cyclic lipodepsinonapeptide, meaning it has a nine-amino-acid peptide ring linked to a 3-hydroxy fatty acid tail. nih.gov Key structural characteristics include the presence of uncommon amino acids like 2,3-dehydroaminobutyric acid, 3-hydroxyaspartic acid, and 4-chlorothreonine (B1147533). nih.gov The peptide ring is closed by an ester linkage between the C-terminal 4-chlorothreonine and the N-terminal serine. nih.gov

In contrast, syringopeptins are larger molecules, typically composed of 22 or 25 amino acids, also attached to a 3-hydroxy fatty acid tail. nih.govresearchgate.net Like this compound, they contain a lactone ring, but it is formed between allothreonine and the C-terminal tyrosine (in the case of SP25) or another amino acid. nih.gov Syringopeptins also feature a high proportion of D-amino acids and the N-terminal amino acid is 2,3-dehydro-2-aminobutyric acid. nih.gov

FeatureThis compoundSyringopeptin
Peptide Length9 amino acids22 or 25 amino acids
Core StructureCyclic lipodepsinonapeptideCyclic lipodepsipeptide
Fatty Acid Tail3-hydroxydecanoic, -dodecanoic, or -tetradecanoic acid3-hydroxydecanoic or 3-hydroxydodecanoic acid
Uncommon Amino Acids2,3-dehydroaminobutyric acid, 3-hydroxyaspartic acid, 4-chlorothreonine, D-isomers2,3-dehydro-2-aminobutyric acid, allothreonine, high percentage of D-isomers
Ring ClosureEster bond between C-terminal 4-chlorothreonine and N-terminal serineEster bond between allothreonine and the C-terminal amino acid

Biosynthetic Comparison:

Both this compound and syringopeptin are synthesized by large, multienzymatic proteins known as non-ribosomal peptide synthetases (NRPSs). nih.govresearchgate.net These NRPSs function as assembly lines, activating and linking amino acids in a specific sequence. The genes encoding these synthetases, termed syr for this compound and syp for syringopeptin, are often found clustered together on the bacterial chromosome. researchgate.nettandfonline.com

Despite their co-localization, the biosynthetic pathways are distinct, reflecting the structural differences between the final products. The syr gene cluster is approximately 55 kb, while the syp cluster is larger, around 80 kb. researchgate.net The modular nature of the NRPS enzymes dictates the specific amino acids incorporated into the peptide chain. For instance, the first module of the this compound synthetase (SyrE) activates serine, the N-terminal amino acid of this compound, while the first module of the syringopeptin synthetase (SypA) is proposed to activate L-threonine, which is subsequently modified. researchgate.netapsnet.org The biosynthesis of both toxins is often co-regulated and can be induced by plant signal molecules. researchgate.net

Syringotoxin and Syringostatin: Shared and Divergent Biological Activities

Shared Biological Activities:

The primary mode of action for this compound, syringotoxin, and syringostatin is the formation of pores in the plasma membranes of plant and fungal cells. nih.gov This pore formation leads to an increase in transmembrane ion fluxes, particularly of K+, H+, and Ca2+, which disrupts cellular homeostasis and ultimately causes cell death. nih.gov This shared mechanism results in similar biological activities, including:

Phytotoxicity: All three toxins induce necrosis in plant tissues. nih.gov

Antifungal Activity: They exhibit broad-spectrum antifungal activity against various yeast and filamentous fungi. nih.gov

A study comparing the in vitro antifungal activities of this compound E, syringotoxin B, and syringostatin A found that this compound E and syringostatin A had very similar potencies. nih.gov

Divergent Biological Activities:

While their primary biological function is conserved, some studies have noted differences in the potency of these toxins. For example, syringotoxin B was generally found to be less active against most fungi and less toxic to erythrocytes compared to this compound E and syringostatin A. nih.gov These subtle differences in activity are likely attributable to the variations in their amino acid compositions, which can influence their interaction with and insertion into cell membranes. nih.gov

LipodepsipeptideProducing Strain Origin (Typical)Key Biological ActivityRelative Potency Notes
This compoundWide range of host plantsPore formation in plasma membranes, phytotoxic, antifungalHigh antifungal activity
SyringotoxinCitrusPore formation in plasma membranes, phytotoxic, antifungalGenerally less active against fungi than this compound and syringostatin nih.gov
SyringostatinLilacPore formation in plasma membranes, phytotoxic, antifungalVery similar antifungal activity to this compound nih.gov

Interplay and Redundancy of Phytotoxin Production in Pathogenesis

The co-production of multiple phytotoxins by P. syringae raises questions about their individual and combined roles in pathogenesis. While not strictly required for pathogenicity, these toxins act as important virulence factors, increasing the severity of disease symptoms. nih.govnih.gov

Studies using mutants defective in the production of either this compound or syringopeptin have demonstrated that both toxins contribute significantly to the virulence of P. syringae pv. syringae. apsnet.org In studies on immature sweet cherry, a syringopeptin mutant showed a greater reduction in virulence compared to a this compound mutant, suggesting a more dominant role for syringopeptin in this specific host-pathogen interaction. apsnet.org However, a double mutant, unable to produce either toxin, exhibited the most significant reduction in virulence, indicating that these toxins have at least partially additive effects. apsnet.org

The functional overlap in their mode of action—both forming pores in the plasma membrane—suggests a degree of redundancy. apsnet.orgapsnet.org This redundancy may provide an evolutionary advantage to the bacterium, ensuring that the disruption of host cell membranes can still occur even if one toxin is less effective or its production is compromised. It has been proposed that the surface-active properties of these lipopeptides may also play a role in the spread of the pathogen on plant surfaces. apsnet.org

While a synergistic interaction between this compound and syringopeptin has not been definitively demonstrated in all contexts, their combined action undoubtedly enhances the pathogen's ability to cause disease. apsnet.org The co-regulation of their biosynthesis in response to plant signals further supports the idea of a coordinated and potent arsenal (B13267) of virulence factors. researchgate.net There is also evidence suggesting a potential trade-off in some P. syringae strains between the production of non-ribosomal peptide toxins like this compound and the repertoire of Type III secretion system effectors, another key class of virulence factors. biorxiv.org

Q & A

Q. What are the primary biological functions and biosynthesis pathways of syringomycin?

this compound, a cyclic lipopeptide produced by Pseudomonas syringae, exhibits potent antifungal and herbicidal activities. Its biosynthesis involves nonribosomal peptide synthetases (NRPSs) and oxygen-dependent enzymes like SyrB2, a halogenase critical for structural modifications . The compound disrupts fungal membrane integrity via pore formation and inhibits ATPase activity in plant cells . Key biosynthetic steps include fatty acid chain assembly, peptide cyclization, and halogenation, with oxygen availability significantly influencing enzyme activity .

Q. What are the major challenges in studying this compound production in wild-type P. syringae strains?

Wild-type strains produce this compound at low titers (<50 mg/L), limiting experimental scalability. Challenges include:

  • Oxygen sensitivity : SyrB2 requires dissolved oxygen (≥2%) for halogenation, yet excessive oxygen during logarithmic growth inhibits biomass accumulation .
  • Fermentation optimization : Parameters like pH (optimal: 6.5–7.0), temperature (25–28°C), and carbon/nitrogen ratios must be tightly controlled to balance growth and metabolite yield .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in oxygen requirements during this compound fermentation?

Oxygen demands vary between growth phases:

  • Logarithmic phase : High oxygen (>5% dissolved O₂) suppresses cell division but is necessary for SyrB2 activity.
  • Stationary phase : Oxygen prioritizes this compound biosynthesis over biomass. Methodological approach :
  • Use a two-stage bioreactor system with dynamic O₂ control (e.g., 0.5% during early growth, ramping to 2% post-log phase) .
  • Employ vgb (Vitreoscilla hemoglobin) gene expression under a quorum-sensing promoter to auto-induce oxygen uptake during stationary phase, improving yield by 71% without growth inhibition .

Q. What analytical methods are recommended for quantifying this compound and validating its bioactivity?

  • HPLC-MS : Quantify this compound using reverse-phase C18 columns with acetonitrile/water gradients and electrospray ionization (ESI-MS) for structural confirmation .
  • Bioassays : Measure antifungal activity via inhibition zones against Geotrichum candidum on Hrp minimal medium. Standardize inoculum density (OD₆₀₀ = 0.3) and incubation conditions (28°C, 72 hr) for reproducibility .
  • Statistical validation : Use triplicate experiments with ANOVA to assess significance (p<0.05) and calculate standard deviations for zone diameters .

Q. How can researchers address conflicting data on this compound’s role in plant-pathogen interactions?

Discrepancies arise from strain-specific virulence factors and host plant variability. Resolution strategies :

  • Conduct comparative genomics to identify this compound-related gene clusters (e.g., syr genes) across P. syringae pathovars .
  • Use knockout mutants (e.g., ΔsyrB1) to isolate this compound’s effects from other phytotoxins in infection assays .
  • Apply transcriptomics to host plants exposed to purified this compound, filtering out responses triggered by co-secreted metabolites like syringopeptin .

Methodological Best Practices

Q. What criteria should guide the selection of P. syringae strains for this compound research?

Prioritize strains with:

  • Documented this compound production (e.g., P. syringae HS191 ).
  • Genetic tractability for CRISPR/Cas9 editing or plasmid-based expression .
  • Compatibility with model hosts (e.g., Arabidopsis thaliana) for virulence studies .

Q. How should researchers optimize fermentation media for this compound scale-up?

  • Carbon sources : Substitute glucose with glycerol to reduce acidification and enhance lipopeptide solubility .
  • Nitrogen supplementation : Add 0.1% yeast extract to stabilize pH and prolong stationary phase .
  • Dissolved oxygen monitoring : Use optical sensors or redox probes to maintain O₂ at 1.5–2.5% during production .

Data Interpretation and Validation

Q. What statistical tools are essential for analyzing this compound production data?

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to model interactions between variables (e.g., pH, O₂, temperature) .
  • Principal Component Analysis (PCA) : Identify correlations between metabolic flux and this compound yield in omics datasets .

Q. How can researchers differentiate this compound from structurally similar lipopeptides in mixed extracts?

  • LC-MS/MS fragmentation : Use diagnostic ions (e.g., m/z 1223.6 for this compound E) and compare retention times against purified standards .
  • Antibiotic specificity assays : Combine bioactivity screens with protease treatments (this compound is protease-resistant) .

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